2-hydroxy-N-[(3-methoxyphenyl)methyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
Description
This compound belongs to the pyrido[1,2-a]pyrimidine carboxamide family, characterized by a fused pyridine-pyrimidine core with a carboxamide substituent at position 3. The structure includes a 9-methyl group on the pyrimidine ring and a 3-methoxyphenylmethyl moiety attached via the carboxamide nitrogen. Synthesized via condensation reactions between substituted pyrido[1,2-a]pyrimidine precursors and benzylamine derivatives (e.g., 3-methoxybenzylamine), its structural features are optimized for analgesic activity .
Properties
IUPAC Name |
2-hydroxy-N-[(3-methoxyphenyl)methyl]-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-11-5-4-8-21-15(11)20-17(23)14(18(21)24)16(22)19-10-12-6-3-7-13(9-12)25-2/h3-9,23H,10H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYPQAWUUIVTVJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C(=O)NCC3=CC(=CC=C3)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-N-[(3-methoxyphenyl)methyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-hydroxy-3-methoxybenzaldehyde with a suitable amine, followed by cyclization and further functionalization to introduce the pyrido[1,2-a]pyrimidine core .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-N-[(3-methoxyphenyl)methyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the carbonyl groups would yield alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity makes it a candidate for studying enzyme interactions and cellular pathways.
Medicine: Due to its potential pharmacological properties, it can be investigated for therapeutic applications, such as anti-cancer or anti-inflammatory agents.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-hydroxy-N-[(3-methoxyphenyl)methyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in cellular pathways. The exact mechanism would depend on the specific biological activity being investigated .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Substituent Variations
Key Observations:
- Substituent Position: The 3-methoxy group in the target compound may enhance solubility or receptor binding compared to 4-substituted analogues (e.g., 4-ethoxyphenyl in ), where steric hindrance or electronic effects could reduce affinity.
- Bioisosterism: The pyrido[1,2-a]pyrimidine nucleus in the target compound is bioisosteric to 4-hydroxyquinolin-2-one, as both exhibit similar analgesic efficacy in the acetic acid writhing model .
Computational and Pharmacokinetic Insights
- LogP Values: The 3-methoxy group likely reduces hydrophobicity compared to unsubstituted benzyl analogues, improving aqueous solubility.
- Hydrogen Bonding: The 2-hydroxy and 4-oxo groups may interact with catalytic residues in COX-1/2, akin to quinolinone bioisosteres .
Biological Activity
2-Hydroxy-N-[(3-methoxyphenyl)methyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide, with the CAS number 886895-05-2, is a heterocyclic compound belonging to the pyrido[1,2-a]pyrimidine class. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory and anticancer properties. Understanding its biological activity involves examining its pharmacological effects, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of the compound is C19H19N3O4, with a molecular weight of 353.378 g/mol. Its structure features a pyrido[1,2-a]pyrimidine core with various substituents that enhance its chemical properties. Key functional groups include:
- Hydroxyl group (-OH) : Contributes to solubility and potential hydrogen bonding.
- Methoxy group (-OCH₃) : Impacts electronic properties and lipophilicity.
- Carboxamide group (-CONH₂) : Influences reactivity and interaction with biological targets.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of pyrido[1,2-a]pyrimidine derivatives. For instance, compounds structurally similar to this compound have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
|---|---|---|
| 3b | 19.45 ± 0.07 | 42.1 ± 0.30 |
| 4b | 26.04 ± 0.36 | 31.4 ± 0.12 |
| 4d | 28.39 ± 0.03 | 23.8 ± 0.20 |
These values indicate that certain derivatives exhibit significant inhibitory effects on COX enzymes, suggesting that modifications in the structure can enhance anti-inflammatory activity .
Anticancer Activity
The compound's potential as an anticancer agent has also been explored. Pyrido[1,2-a]pyrimidines have been associated with the inhibition of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cell proliferation. Inhibiting DHFR can lead to reduced cancer cell growth by limiting the availability of tetrahydrofolate necessary for nucleotide synthesis .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : By inhibiting key enzymes like COX and DHFR, the compound can modulate inflammatory responses and disrupt cancer cell proliferation.
- Electrophilic Reactions : The presence of electrophilic centers in the structure allows for nucleophilic attack by biological molecules, leading to potential therapeutic effects.
- Hydrogen Bonding : The hydroxyl and carboxamide groups can form hydrogen bonds with target proteins, enhancing binding affinity and specificity.
Case Studies
A notable case study involved the synthesis and evaluation of various pyrido[1,2-a]pyrimidine derivatives for their anti-inflammatory properties using carrageenan-induced paw edema models in rats. The results indicated that certain derivatives exhibited comparable efficacy to established anti-inflammatory drugs like indomethacin .
Q & A
Basic: What synthetic methodologies are employed to prepare this compound, and how is its structure confirmed?
Answer:
The compound is synthesized via condensation of 2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate with substituted benzylamines (e.g., 3-methoxybenzylamine) in refluxing ethanol. Key steps include:
- Reaction Optimization : Prolonged heating (e.g., 12–24 hours) under reflux to ensure complete amide bond formation .
- Structural Confirmation : Elemental analysis (C, H, N) and ¹H NMR spectroscopy are critical. Distinct shifts in aromatic protons of the pyrido-pyrimidine core (~δ 7.5–8.5 ppm) and the benzylamide fragment (~δ 4.5–5.5 ppm for CH₂ groups) confirm successful synthesis. Signal splitting patterns in NMR also validate regioselectivity .
Basic: How is the compound’s biological activity initially assessed in preclinical studies?
Answer:
The acetic acid-induced writhing test in rodents is a standard model for evaluating analgesic potential. Key methodological considerations:
- Dosage : Administered intraperitoneally at 10–50 mg/kg to assess dose-response relationships.
- Endpoint Measurement : Counting abdominal constrictions over 20–30 minutes post-acetic acid injection.
- Controls : Comparison with NSAIDs (e.g., indomethacin) to benchmark efficacy. Studies show this compound exhibits activity comparable to 4-hydroxyquinolin-2-one derivatives, suggesting shared mechanisms .
Advanced: How can structure-activity relationship (SAR) studies guide the optimization of bioisosteric replacements?
Answer:
SAR analysis reveals:
- Core Modifications : The pyrido-pyrimidine core acts as a bioisostere for 4-hydroxyquinolin-2-one, with similar spatial and electronic properties. Substituting the 3-methoxybenzyl group with bulky aromatic moieties (e.g., naphthyl) enhances lipophilicity and target engagement .
- Functional Group Impact : The 2-hydroxy group is critical for hydrogen bonding with biological targets (e.g., COX enzymes), while the 9-methyl group improves metabolic stability .
- Methodology : Computational docking (e.g., AutoDock Vina) paired with in vitro enzyme inhibition assays validates hypothesized interactions .
Advanced: How can Design of Experiments (DoE) optimize reaction yields and purity?
Answer:
DoE minimizes experimental runs while identifying critical factors:
- Variables : Temperature, solvent ratio (ethanol/water), and reaction time.
- Response Surface Methodology (RSM) : Models interactions between variables to predict optimal conditions (e.g., 80°C, 18 hours, 9:1 ethanol/water) for >85% yield .
- Validation : Replicate runs under predicted conditions confirm reproducibility. Statistical tools like ANOVA assess significance (p < 0.05) .
Advanced: What computational strategies aid in predicting synthetic pathways or biological targets?
Answer:
- Reaction Path Search : Quantum mechanical calculations (e.g., DFT) simulate transition states to identify low-energy pathways for amide coupling or ring closure .
- Target Prediction : Machine learning models (e.g., SwissTargetPrediction) analyze structural fingerprints to prioritize targets like COX-2 or ion channels .
- ADMET Profiling : Tools like ADMETLab2.0 predict pharmacokinetics (e.g., logP ~2.5, moderate hepatic clearance) to guide lead optimization .
Advanced: How should researchers address contradictory biological data across different assay systems?
Answer:
- Assay Validation : Cross-validate results in cell-based (e.g., RAW264.7 macrophages) and cell-free (e.g., recombinant enzyme) systems. Discrepancies may arise from off-target effects in complex matrices .
- Meta-Analysis : Pool data from multiple studies (e.g., analgesic vs. anti-inflammatory assays) to identify context-dependent activity. Statistical tools like Cohen’s d quantify effect sizes .
- Mechanistic Studies : Use siRNA knockdown or selective inhibitors to isolate pathways (e.g., NF-κB vs. MAPK) .
Basic: What safety protocols are recommended during synthesis and handling?
Answer:
- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of ethanol vapors or fine particulate matter .
- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse with water for 15 minutes and seek medical attention .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
